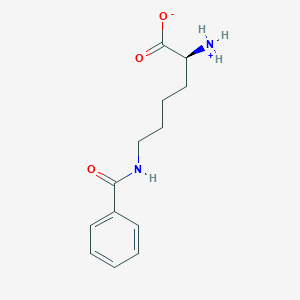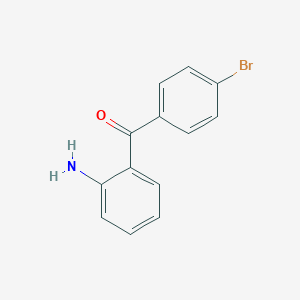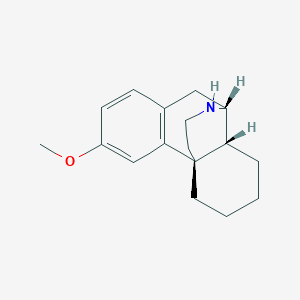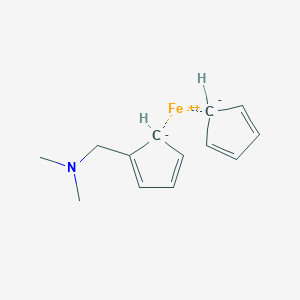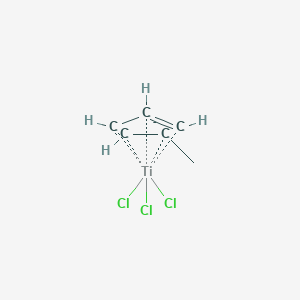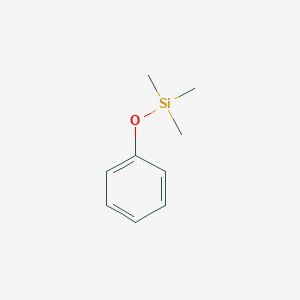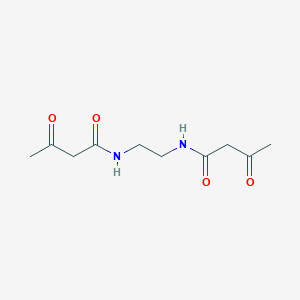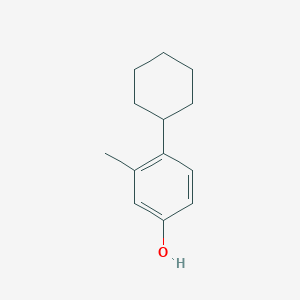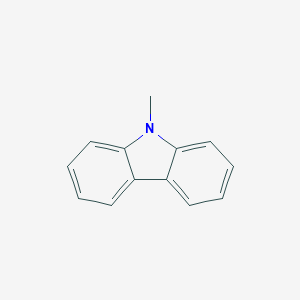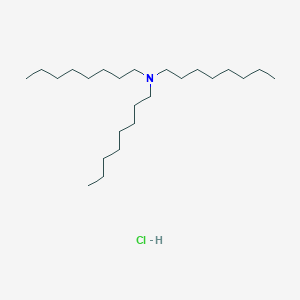
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
Overview
Description
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione is a chalcone derivative, a class of organic compounds known for their diverse biological activities. This compound has been isolated from the stem bark of Millettia ovalifolia and the root bark of Pongamia pinnata . It is characterized by its unique structure, which includes a hydroxyphenyl group and a phenylpropane-1,3-dione moiety.
Mechanism of Action
Target of Action
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione is a chalcone . Chalcones are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. It has been isolated from the stem bark of Millettia ovalifolia and the root bark of Pongamia pinnata .
Mode of Action
The compound exists in two enolic tautomeric forms in which the hydroxyl and phenolic protons are linked to the ketonic oxygen atom via hydrogen bonds . This suggests that it may interact with its targets through hydrogen bonding, potentially altering the function of the target molecules.
Biochemical Pathways
For instance, some chalcones have been reported to inhibit the NF-kB pathway, which plays a crucial role in inflammation and cancer
Result of Action
Chalcones, in general, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione can be synthesized through the benzoylation of ortho-hydroxyacetophenone in pyridine
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions typically include the use of solvents like pyridine and catalysts to facilitate the benzoylation process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: It is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
Comparison with Similar Compounds
- 1,3-Diphenyl-1,3-propanedione
- 1-Phenyl-1,3-butanedione
- 2′-Hydroxyacetophenone
Comparison: 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione is unique due to its specific structure, which includes both a hydroxyphenyl group and a phenylpropane-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, similar compounds like 1,3-diphenyl-1,3-propanedione and 1-phenyl-1,3-butanedione lack the hydroxy group, which significantly alters their reactivity and biological activity .
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABFIJGAEVKMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061714 | |
| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469-94-9 | |
| Record name | 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1469-94-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione in organic synthesis?
A1: this compound is a crucial precursor for synthesizing flavones [, , , ]. Its structure allows for various modifications, leading to a diverse library of flavone derivatives with potentially distinct biological properties.
Q2: What are the common synthetic routes for this compound?
A2: Several methods have been reported, including:
- Reaction of 2'-hydroxyacetophenones with benzoyl reagents: This method involves treating 2'-hydroxyacetophenones with benzoyl chloride, benzoyl cyanide, or 2-pyridyl benzoate to yield 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones [].
- Modified Baker-Venkataraman Transformation: This approach utilizes 2-hydroxyacetophenones and aromatic acid anhydrides in the presence of anhydrous barium hydroxide and dimethyl sulfoxide under microwave irradiation [, ].
Q3: Can you elaborate on the tautomerism observed in this compound?
A3: 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones exhibit tautomerism between the enol and keto forms [, ]. The equilibrium between these forms can be influenced by factors such as solvent and substituents on the phenyl rings. For instance, while most aryl-substituted derivatives predominantly exist in the enol form in solution, 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione favors the diketone form in the solid state and enolises slowly in solution [].
Q4: How is this compound used in the synthesis of 3-halogenated flavones?
A4: this compound can be selectively halogenated at the 2-position using reagents like ammonium bromide/ammonium persulphate [] or ammonium chloride/ammonium bromide and hydrogen peroxide under phase transfer catalysis []. Subsequent cyclodehydration of these 2-halo derivatives using p-toluenesulphonic acid leads to the formation of 3-halogenated flavones [].
Q5: Beyond flavone synthesis, are there other applications of this compound in synthetic chemistry?
A5: Yes, this compound serves as a versatile building block for various heterocyclic compounds. For example:
- Synthesis of 1,2-benzoxaphosphinines: Reacting this compound with phosphorus halides like P,P-dichlorophenylphosphine or phenyl phosphonic dichloride in the presence of a base yields novel 1,2-benzoxaphosphinine derivatives [].
- Synthesis of pyrazoles: this compound can be reacted with hydrazine derivatives to generate substituted pyrazoles [].
Q6: Has computational chemistry been employed to study this compound or its derivatives?
A6: While the provided research abstracts do not delve into computational studies specifically for this compound, computational chemistry tools like molecular modeling, QSAR studies, and docking simulations could be valuable in:
Q7: Are there any reported methods for selective alkylation of this compound?
A7: Yes, research suggests that selective C-monomethylation of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones can be achieved, paving the way for the synthesis of 3-methylflavones []. The specific conditions and reagents employed for this transformation would need to be consulted in the full research paper.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


